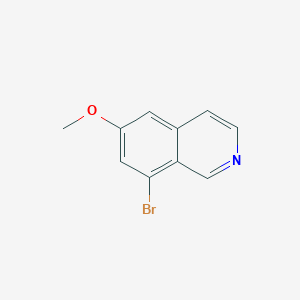

7-(difluoromethoxy)isoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(difluoromethoxy)isoquinoline is a chemical compound with the CAS Number: 1261787-58-9 and a molecular weight of 195.17 .

Synthesis Analysis

The synthesis of fluorinated isoquinolines, such as 7-(difluoromethoxy)isoquinoline, has been greatly developed over the last decade . The approaches are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis

The molecular structure of 7-(difluoromethoxy)isoquinoline is represented by the linear formula C10H7F2NO . The InChI code for this compound is 1S/C10H7F2NO/c11-10(12)14-9-2-1-7-3-4-13-6-8(7)5-9/h1-6,10H .科学的研究の応用

Synthetic Applications in Organic Chemistry

Several studies have detailed the synthetic utility of isoquinoline derivatives in organic chemistry. For instance, isoquinolines have been used in the study of insertion reactions with phosphorus ylides to produce substituted isoquinolines and isoquinolones, highlighting their versatility in synthetic strategies (Abdou, Fahmy, & Kamel, 2002). Furthermore, the synthesis of cyclopentene-fused pyrroloisoquinolinone derivatives via N-acyliminium ion cyclization showcases the complexity of reactions that these compounds can undergo (Hwang et al., 2002).

Photophysical Properties

The study of the excited-state proton transfer fluorescence quenching based on 7-hydroxyquinoline derivatives for sensing trivalent cations in aqueous environments reveals the photophysical properties of these compounds and their potential applications in environmental monitoring (Mehata, 2021).

Bioactive Compound Synthesis

Isoquinoline derivatives have been explored for their cytotoxic activities and potential as therapeutic agents. Research includes the design and synthesis of 2-aryl-5, 6-dihydropyrrolo[2, 1-a]isoquinoline derivatives as topoisomerase inhibitors, demonstrating the role of isoquinoline scaffolds in the development of new anti-proliferative agents (Kakhki, Shahosseini, & Zarghi, 2014).

Advanced Material Research

The development of liquid chromatography-tandem mass spectrometry-based analytical assays for the determination of HIF stabilizers showcases the application of isoquinoline derivatives in the field of analytical chemistry, particularly in doping research (Beuck et al., 2011).

将来の方向性

Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp2)–CF2H bond formation such as meta-selective C–H difluoromethylation of (hetero)arenes or decarboxylative .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-(difluoromethoxy)isoquinoline involves the introduction of a difluoromethoxy group onto an isoquinoline ring. This can be achieved through a nucleophilic substitution reaction using a difluoromethoxy-containing reagent.", "Starting Materials": [ "Isoquinoline", "Difluoromethoxy-containing reagent", "Base", "Solvent" ], "Reaction": [ "Step 1: Dissolve isoquinoline in a suitable solvent.", "Step 2: Add a base to the solution to deprotonate the isoquinoline ring.", "Step 3: Add the difluoromethoxy-containing reagent to the solution and stir at a suitable temperature for a suitable amount of time.", "Step 4: Quench the reaction with an acid to protonate the product.", "Step 5: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] } | |

CAS番号 |

1261787-58-9 |

製品名 |

7-(difluoromethoxy)isoquinoline |

分子式 |

C10H7F2NO |

分子量 |

195.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。